molecular formula C18H16ClNO3S B2473533 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide CAS No. 301676-12-0

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide

Cat. No.: B2473533
CAS No.: 301676-12-0
M. Wt: 361.84
InChI Key: PMHHBYLXICDSOR-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide core substituted with a 4-chloro group, a 4-methylphenyl group, and a 1,1-dioxido-2,3-dihydro-3-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the 4-Methylphenyl Group:

    Formation of the 1,1-Dioxido-2,3-dihydro-3-thienyl Group: The final step involves the formation of the 1,1-dioxido-2,3-dihydro-3-thienyl group through a cyclization reaction, followed by oxidation to introduce the dioxido functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding studies.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If used as a receptor ligand, it may bind to the receptor, triggering a cellular response.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide: Lacks the dioxido functionality.

    4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide: Lacks the 4-methyl group on the phenyl ring.

    4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide: Contains a methoxy group instead of a methyl group.

Uniqueness

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide is unique due to the presence of both the 1,1-dioxido-2,3-dihydro-3-thienyl group and the 4-methylphenyl group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-13-2-8-16(9-3-13)20(17-10-11-24(22,23)12-17)18(21)14-4-6-15(19)7-5-14/h2-11,17H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHHBYLXICDSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301676-12-0
Record name 4-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIENYL)-N-(4-METHYLPHENYL)BENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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